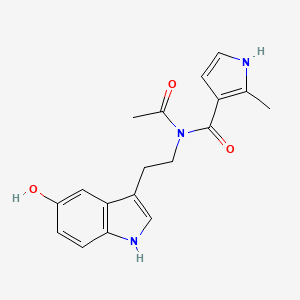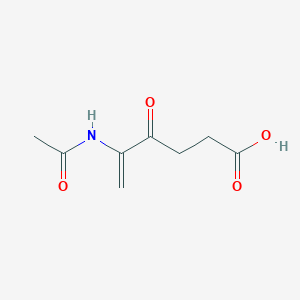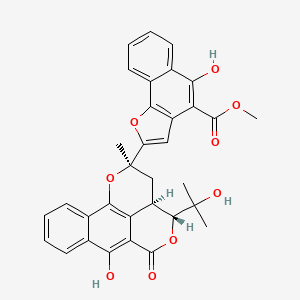
Bufopyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bufopyramide is a natural product found in Bufo bufo with data available.
Scientific Research Applications
Alkaloids from Traditional Chinese Medicine
- Structural Reassignment : A study by Davison and Sperry (2015) in "Organic & Biomolecular Chemistry" discussed the synthesis of what was thought to be bufopyramide. However, their synthesis and analysis showed that the structure previously assigned to bufopyramide was incorrect. The compound was actually bufoserotonin C, demonstrating the complexities and challenges in correctly identifying and synthesizing natural products from traditional medicine (Davison & Sperry, 2015).
Traditional Uses and Pharmacology of Bufonis Venenum
- Ethnopharmacological Relevance : Wei et al. (2019) in "Journal of Ethnopharmacology" explored the traditional uses, constituents, pharmacology, and toxicology of Venenum Bufonis, a product of secretions from Bufo gargarizans Cantor or B. melanostictus Schneider. This traditional Chinese medicine, which contains bufopyramide, is used for treating various conditions like sunstroke and acute diseases. The study highlights the pharmacological potential of bufopyramide-containing compounds, particularly their anti-tumor properties, while also emphasizing the need for further research into their pharmacodynamics and toxicology (Wei et al., 2019).
Novel Drug Development from Bufonis Venenum
- Anticancer Potential : Research by Zhang et al. (2012) in the "European Journal of Pharmacology" investigated bufotalin, a component related to bufopyramide, for its anti-hepatoma properties. The study found that bufotalin effectively inhibited the growth of drug-resistant liver cancer cells, suggesting potential for developing new cancer treatments from compounds related to bufopyramide (Zhang et al., 2012).
properties
Product Name |
Bufopyramide |
|---|---|
Molecular Formula |
C18H19N3O3 |
Molecular Weight |
325.4 g/mol |
IUPAC Name |
N-acetyl-N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-methyl-1H-pyrrole-3-carboxamide |
InChI |
InChI=1S/C18H19N3O3/c1-11-15(5-7-19-11)18(24)21(12(2)22)8-6-13-10-20-17-4-3-14(23)9-16(13)17/h3-5,7,9-10,19-20,23H,6,8H2,1-2H3 |
InChI Key |
YWVMXSCHEOVSPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN1)C(=O)N(CCC2=CNC3=C2C=C(C=C3)O)C(=O)C |
synonyms |
ufopyramide bufoserotonin C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![(10S)-10-[(9S)-3-carboxy-2,5-dihydroxy-4,6,9-trimethyl-10-oxoanthracen-9-yl]peroxy-3,8-dihydroxy-1,7,10-trimethyl-9-oxoanthracene-2-carboxylic acid](/img/structure/B1247688.png)


![N-[(E)-11-[(13E,24E)-16-hydroxy-10-methoxy-11,21-dimethyl-12,18-dioxo-3,7,19,27-tetraoxa-29,30,31-triazatetracyclo[24.2.1.12,5.16,9]hentriaconta-1(28),2(31),4,6(30),8,13,24,26(29)-octaen-20-yl]-4,10-dimethoxy-3,5,9-trimethyl-6-oxoundec-1-enyl]-N-methylformamide](/img/structure/B1247691.png)


